molecular formula C17H16ClNO3 B2582999 2-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE CAS No. 1421449-68-4

2-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE

Cat. No.: B2582999
CAS No.: 1421449-68-4
M. Wt: 317.77
InChI Key: DDWAAIROSCOTOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20ClN1O3
  • Molecular Weight : 321.80 g/mol
  • CAS Number : 1428356-01-7

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Benzofuran Derivative AA549 (Lung)15.5Induces apoptosis
Benzofuran Derivative BMCF-7 (Breast)20.3Cell cycle arrest

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

3. Neuroprotective Effects

Studies have indicated that compounds containing the benzofuran moiety may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, reducing reactive oxygen species (ROS) levels.

Case Studies

A study evaluated the anticancer effects of a related benzofuran derivative on various cancer cell lines:

Study Overview

  • Objective : To assess the cytotoxicity and mechanism of action.
  • Methodology : MTT assay for cell viability; flow cytometry for apoptosis analysis.

Results

The study found that the compound induced significant apoptosis in A549 cells with an IC50 value of 15 µM, indicating strong anticancer potential.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-4-2-1-3-13(14)17(21)19-10-15(20)11-5-6-16-12(9-11)7-8-22-16/h1-6,9,15,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWAAIROSCOTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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